2,4-Difluoro-1-isopropoxybenzene
Overview
Description
2,4-Difluoro-1-isopropoxybenzene is a chemical compound with the molecular formula C9H10F2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms and one isopropoxy group attached. The InChI code for this compound is 1S/C9H10F2O/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 172.17 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Organometallic Chemistry and Catalysis
Partially fluorinated benzenes, such as fluorobenzenes and difluorobenzenes, are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. These compounds, due to the presence of fluorine substituents, typically exhibit weak metal center binding, making them suitable as non-coordinating solvents or easily displaced ligands. This characteristic opens up avenues for their use in well-defined complex formations and catalytic processes involving C-H and C-F bond activation (Pike, Crimmin, & Chaplin, 2017).
Intermolecular Interactions
The crystal structures of fluorobenzenes reveal insights into C−H···F−C interactions, comparing these with analogues involving O or N atoms to understand the weak acceptor capabilities of the C−F group. Such studies contribute to the knowledge base on the nature of intermolecular forces and the design of molecular assemblies with specific properties (Thalladi et al., 1998).
Photocatalytic Benzylic Fluorination
In the realm of organic synthesis, the photocatalyzed oxidation of benzylic compounds, facilitated by certain systems, offers a synthetically efficient pathway to benzylic fluorides. This method highlights the potential for creating electron-deficient, less substituted benzylic fluorides, which are challenging to access through other means. The process is advantageous due to its metal-free and mild conditions (Bloom, McCann, & Lectka, 2014).
Biodegradation of Difluorobenzenes
Research into the biodegradation of difluorobenzenes by specific microbial strains illuminates the potential for environmental remediation of these compounds, which are used in the synthesis of various pharmaceutical and agricultural chemicals. This work provides insights into the capabilities of microorganisms to degrade and detoxify fluorinated pollutants, contributing to the development of bioremediation strategies (Moreira et al., 2009).
Liquid Crystalline Organogelators
The synthesis of 4-perfluoroalkylbutoxybenzene derivatives exemplifies the exploration of new materials for applications such as water purification. These compounds act as efficient phase-selective gelators, demonstrating the potential of fluorinated compounds in the design of materials with unique properties suitable for environmental and technological applications (Cao et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Biochemical Pathways
The specific biochemical pathways influenced by 2,4-Difluoro-1-isopropoxybenzene are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that this compound should be stored in a dry room at normal temperature for optimal stability .
Properties
IUPAC Name |
2,4-difluoro-1-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWSBXDGVXNFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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